3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-ethylphenyl group at position 3 and a propanoic acid side chain at position 3. This compound is typically synthesized via cyclization reactions involving amidoxime intermediates, followed by purification via HPLC, as demonstrated in related oxadiazole derivatives with yields ranging from 40% to 63% . Structural confirmation is achieved through NMR, HRMS, and X-ray crystallography in analogous compounds .
Properties
IUPAC Name |
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-9-3-5-10(6-4-9)13-14-11(18-15-13)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHDNBWYVLXRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the reaction of 4-ethylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Chemical Reactions Analysis
3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, synthetic accessibility, and biological relevance.
Structural Analogues and Substituent Effects
Key Observations:
- Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to methoxy or pyridinyl derivatives, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Yields : Methoxy and bromo derivatives exhibit moderate yields (40–45%), while pyridinyl analogues require specialized conditions due to heterocyclic reactivity .
- Biological Activity: Fluorophenyl-oxadiazole hybrids demonstrate anti-TB activity, suggesting halogen substituents enhance target binding (e.g., InhA enzyme inhibition) . Chlorinated phenylpropanoic acids, though structurally distinct, exhibit antimicrobial effects, highlighting the role of halogens in bioactivity .
Physicochemical Properties
- LogP Values : Ethylphenyl (predicted ~2.5), methoxyphenyl (~1.8), and pyridinyl (~1.2) derivatives show decreasing LogP trends, correlating with substituent polarity .
- Molecular Weight : Bromophenyl derivatives (e.g., 237.26 g/mol) exceed ethylphenyl (220.26 g/mol) and methoxyphenyl (248.24 g/mol) variants, impacting drug-likeness .
- Solubility : Pyridinyl and methoxy-substituted compounds exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in drug design and discovery.
Chemical Structure and Properties
The chemical formula for this compound is C13H14N2O3, with a molecular weight of 246.26 g/mol. The compound features an ethylphenyl substituent and an oxadiazole moiety, which are critical for its biological activity.
Research indicates that compounds containing the oxadiazole ring can interact with various biological macromolecules, including proteins and nucleic acids. The specific mechanism of action for this compound involves modulation of cellular pathways and potential inhibition of certain enzymes related to disease processes. For instance, molecular docking studies suggest that it may effectively bind to enzymes involved in cancer metabolism .
Anticancer Properties
Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant inhibition against various cancer cell lines. A notable study highlighted the ability of related oxadiazole compounds to inhibit RET kinase activity, which is crucial in cancer cell proliferation .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it may inhibit STING (Stimulator of Interferon Genes) activation, leading to reduced expression of pro-inflammatory cytokines. This mechanism suggests potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The oxadiazole ring has also been associated with antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains, indicating their potential use in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the side chains and the length between functional groups can significantly influence potency and selectivity. For instance, studies have indicated that a three-carbon chain between the oxadiazole and carboxylic acid groups maximizes activity .
Case Studies
- Inhibition Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against specific cancer cell lines.
- Cell Viability Assays : WST-1 assays showed minimal cytotoxicity at concentrations up to 100 μM, suggesting a favorable therapeutic index .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains oxadiazole ring | Anticancer, anti-inflammatory |
| 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | Thiol group present | Anticancer activity |
| 3-(4-Chlorophenyl)-1,3,4-oxadiazol-5-one | Simple oxadiazole derivative | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
